molecular formula C11H8ClNOS B428744 AI-942/8011655

AI-942/8011655

Cat. No.: B428744
M. Wt: 237.71g/mol
InChI Key: TYSNZPBBTKPAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AI-942/8011655 is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chlorothiophen-3-yl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • N-(5-chlorothiophen-2-yl)benzamide
  • N-(5-bromothiophen-3-yl)benzamide
  • N-(5-methylthiophen-3-yl)benzamide

Properties

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71g/mol

IUPAC Name

N-(5-chlorothiophen-3-yl)benzamide

InChI

InChI=1S/C11H8ClNOS/c12-10-6-9(7-15-10)13-11(14)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

TYSNZPBBTKPAIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC(=C2)Cl

solubility

6.2 [ug/mL]

Origin of Product

United States

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